molecular formula C8H11NO2 B178863 1-(2-Methoxypyridin-3-yl)ethanol CAS No. 112197-02-1

1-(2-Methoxypyridin-3-yl)ethanol

Cat. No. B178863
M. Wt: 153.18 g/mol
InChI Key: VLIFVHCCBIVTPB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2-Methoxypyridin-3-yl)ethanol, also known as 2-methoxy-3-ethoxypyridine, is an organic compound belonging to the class of pyridines. It is a colorless liquid with a sweet odor and low toxicity. This compound has a wide range of applications in various fields, such as pharmaceuticals, agrochemicals, and materials science. Its use as a starting material for the synthesis of various compounds has been extensively studied in the literature.

Scientific Research Applications

Palladium(II) Complexes in Catalysis

Reactions of ligands similar to "1-(2-Methoxypyridin-3-yl)ethanol" with palladium(II) have produced active catalysts for the methoxycarbonylation of higher olefins, leading to linear and branched esters. The catalytic behavior is influenced by both the complex structure and olefin chain length, showcasing the compound's potential in facilitating diverse catalytic processes (Zulu et al., 2020).

Protecting Group for Carboxylic Acids

The compound "2-(Pyridin-2-yl)ethanol" has been shown to be an effective protecting group for methacrylic acid, which can be selectively removed either chemically under alkaline conditions or thermally. This property is particularly relevant in the synthesis and modification of polymers, indicating a potential application for "1-(2-Methoxypyridin-3-yl)ethanol" in similar contexts (Elladiou & Patrickios, 2012).

Fluorescence Quenching and Dipole Moment Studies

Studies on the fluorescence quenching and dipole moments of compounds closely related to "1-(2-Methoxypyridin-3-yl)ethanol" have provided insights into their photophysical properties. This research has implications for the compound's applications in developing fluorescence-based sensors and studying solvent effects on molecular behavior (Melavanki et al., 2018).

Chemosensors for Metal Ions

A novel compound synthesized from a structure related to "1-(2-Methoxypyridin-3-yl)ethanol" has been identified as an efficient Eu3+ selective chemosensor. This discovery underscores the potential of "1-(2-Methoxypyridin-3-yl)ethanol" derivatives in the development of chemosensors for detecting metal ions in various environments (Qiu, 2012).

Encapsulation in Zeolite Y for Oxidation Catalysis

The encapsulation of molybdenum(VI) complexes with ligands related to "1-(2-Methoxypyridin-3-yl)ethanol" in zeolite Y has been shown to be an efficient and reusable catalyst for the oxidation of primary alcohols and hydrocarbons. This highlights the compound's potential utility in enhancing the efficiency and reusability of catalysts in oxidation reactions (Ghorbanloo & Maleki Alamooti, 2017).

properties

IUPAC Name

1-(2-methoxypyridin-3-yl)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NO2/c1-6(10)7-4-3-5-9-8(7)11-2/h3-6,10H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLIFVHCCBIVTPB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=C(N=CC=C1)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

153.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-Methoxypyridin-3-yl)ethanol

CAS RN

112197-02-1
Record name 1-(2-Methoxypyridin-3-yl)ethanol
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